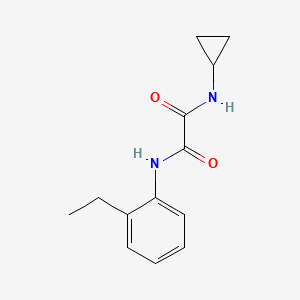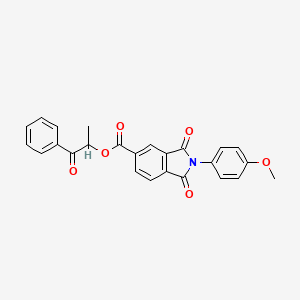![molecular formula C15H26N2O6S B3945311 1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate](/img/structure/B3945311.png)
1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate
Vue d'ensemble
Description
1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate, also known as Bicuculline, is a potent antagonist of GABA-A receptors. It is a bicyclic compound that belongs to the piperazine family. Bicuculline is widely used in scientific research to investigate the role of GABA-A receptors in various physiological and pathological conditions.
Applications De Recherche Scientifique
1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate is widely used in scientific research to investigate the role of GABA-A receptors in various physiological and pathological conditions. It is commonly used to block GABA-A receptors in order to study the effects of GABA-A receptor inhibition on neuronal activity. This compound is also used to study the role of GABA-A receptors in the development of epilepsy, anxiety, and other neurological disorders.
Mécanisme D'action
1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate acts as a competitive antagonist of GABA-A receptors. It binds to the same site on the receptor as GABA, but it does not activate the receptor. Instead, it blocks the binding of GABA to the receptor, preventing the inhibitory effects of GABA on neuronal activity. This leads to increased neuronal excitability and can cause seizures and other neurological symptoms.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It increases neuronal excitability by blocking GABA-A receptors, which can lead to seizures and other neurological symptoms. It can also increase the release of dopamine and other neurotransmitters, which can affect mood and behavior. In addition, this compound can alter the expression of various genes and proteins in the brain, which can have long-term effects on neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate has several advantages for lab experiments. It is a potent and selective antagonist of GABA-A receptors, which makes it a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions. It is also relatively easy to synthesize and can be obtained in large quantities.
However, there are also some limitations to using this compound in lab experiments. It can be toxic to cells and tissues at high concentrations, which can limit its use in certain experiments. In addition, it can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate. One area of interest is the role of GABA-A receptors in the development of neurological disorders such as epilepsy and anxiety. Understanding the molecular mechanisms underlying these disorders could lead to the development of new treatments and therapies.
Another area of interest is the development of new compounds that target GABA-A receptors with greater selectivity and specificity than this compound. This could lead to the development of new drugs with fewer side effects and greater therapeutic potential.
Conclusion
In conclusion, this compound is a potent antagonist of GABA-A receptors that is widely used in scientific research to investigate the role of GABA-A receptors in various physiological and pathological conditions. It has a number of biochemical and physiological effects, and there are both advantages and limitations to using this compound in lab experiments. There are also many potential future directions for research on this compound, including the development of new compounds that target GABA-A receptors with greater selectivity and specificity.
Propriétés
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-ethylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S.C2H2O4/c1-2-18(16,17)15-7-5-14(6-8-15)13-10-11-3-4-12(13)9-11;3-1(4)2(5)6/h11-13H,2-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJDALWTPCVSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2CC3CCC2C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B3945238.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945244.png)

![1-acetyl-4-{4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-1,4-diazepane trifluoroacetate](/img/structure/B3945253.png)
![[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3945271.png)
![1-sec-butyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3945277.png)


![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(1-phenylethyl)propanamide](/img/structure/B3945304.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide)](/img/structure/B3945310.png)
![ethyl 1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B3945313.png)

![17-(2-furylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,10,12-pentaene-16,18-dione](/img/structure/B3945326.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3945333.png)